molecular formula C13H12N4S B7588027 N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine

N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine

Cat. No. B7588027
M. Wt: 256.33 g/mol
InChI Key: CLZAFTSWIADLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine, also known as MTEQ, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic properties. MTEQ is a quinoxaline derivative that has been shown to exhibit antitumor and antiviral activities.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine is not fully understood. However, it has been suggested that N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine may also inhibit viral replication by targeting viral enzymes.
Biochemical and Physiological Effects:
N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a half-life of approximately 1 hour and is rapidly eliminated from the body. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been shown to have a good bioavailability and can cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has several advantages for lab experiments. It has a low toxicity profile and can be easily synthesized. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has also been shown to have good bioavailability and can cross the blood-brain barrier. However, N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has some limitations. It has a short half-life and is rapidly eliminated from the body. This may limit its efficacy in vivo.

Future Directions

There are several future directions for N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine research. One direction is to further investigate the mechanism of action of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine. This may lead to the development of more effective N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine derivatives. Another direction is to investigate the potential of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the development of new drug delivery systems may increase the efficacy of N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine in vivo.

Synthesis Methods

N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine can be synthesized using a reaction between 2-chloro-N-(2-methyl-1,3-thiazol-5-yl)acetamide and 2-aminophenylquinoxaline in the presence of a base. The reaction yields N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine as a white solid with a melting point of 225-227°C.

Scientific Research Applications

N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine has also been shown to have antiviral activity against the hepatitis C virus.

properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-9-14-6-10(18-9)7-16-13-8-15-11-4-2-3-5-12(11)17-13/h2-6,8H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZAFTSWIADLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine

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